

Technical Guide: Physicochemical Properties of 2,4-Difluoro-3-methoxyacetophenone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2',4'-Difluoro-3'-methoxyacetophenone
Cat. No.:	B1334425

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluoro-3-methoxyacetophenone is a fluorinated aromatic ketone of interest in medicinal chemistry and materials science. Its structural features, including the presence of two fluorine atoms and a methoxy group on the phenyl ring, can significantly influence its chemical reactivity, metabolic stability, and binding interactions with biological targets. This technical guide provides a summary of its known physical characteristics, detailed experimental protocols for their determination, and a representative synthetic workflow.

Core Physical Characteristics

A comprehensive search of available scientific literature and chemical databases has yielded the following physical and chemical properties for 2,4-Difluoro-3-methoxyacetophenone. It is important to note that while fundamental identifiers are well-established, specific experimental data for properties such as melting and boiling points are not extensively reported.

Property	Value	Source
CAS Number	373603-19-1	[1]
Molecular Formula	C ₉ H ₈ F ₂ O ₂	[1]
Molecular Weight	186.16 g/mol	[1]
Alternate Name	2',4'-Difluoro-3'-methoxyacetophenone	[1]
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Data not available	

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of key physical properties of 2,4-Difluoro-3-methoxyacetophenone. These protocols are based on established laboratory techniques for organic compounds.

Determination of Melting Point

The melting point of a solid crystalline substance is a key indicator of its purity.

Methodology:

- Sample Preparation: A small, finely powdered sample of 2,4-Difluoro-3-methoxyacetophenone is packed into a capillary tube to a height of 2-3 mm.
- Apparatus: A calibrated melting point apparatus is used.
- Procedure:
 - The capillary tube is placed in the heating block of the apparatus.
 - The sample is heated at a steady rate of 1-2 °C per minute.

- The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the clear point) are recorded.
- The melting point is reported as a range between these two temperatures. For a pure compound, this range is typically narrow (0.5-2 °C).

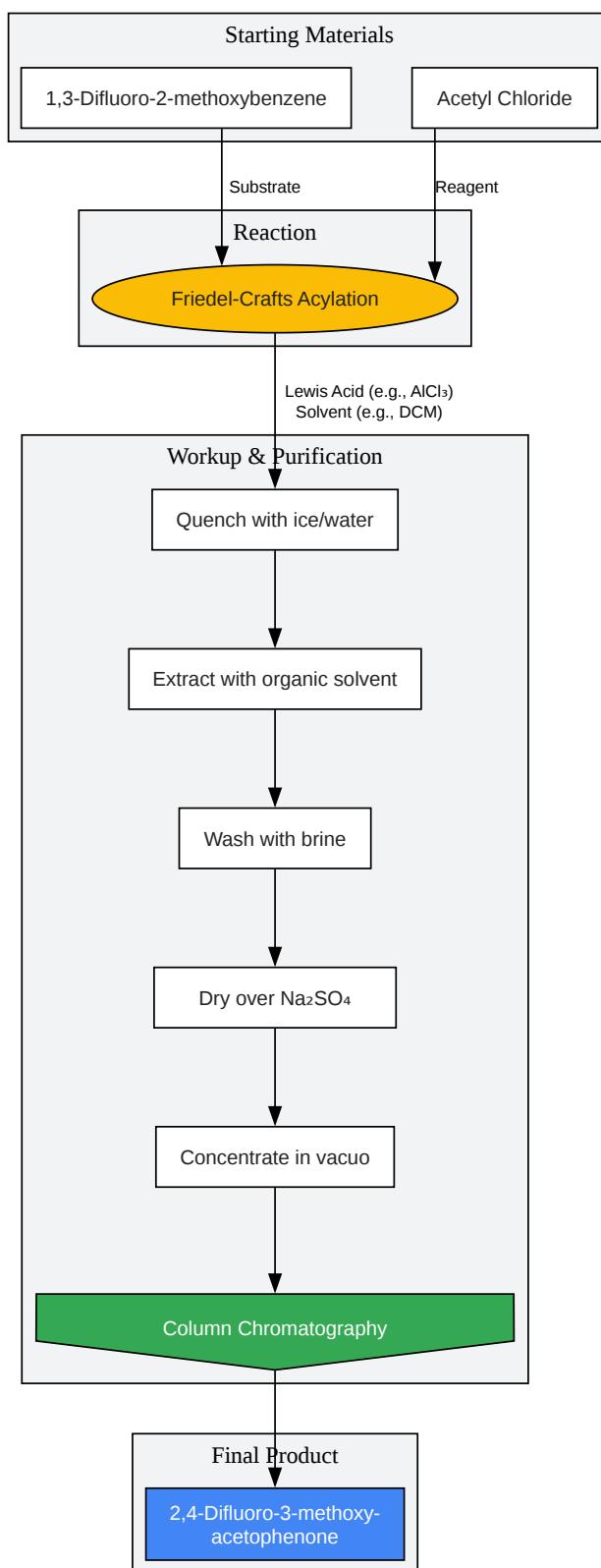
Determination of Boiling Point

The boiling point is a characteristic physical property of a liquid.

Methodology (Micro-boiling point determination):

- Sample Preparation: A small volume (a few drops) of liquid 2,4-Difluoro-3-methoxyacetophenone is placed in a small test tube.
- Apparatus: A Thiele tube or a similar heating bath apparatus is used, along with a thermometer and a sealed capillary tube.
- Procedure:
 - A small, inverted capillary tube (sealed at one end) is placed inside the test tube containing the sample.
 - The test tube is attached to a thermometer and heated in the Thiele tube.
 - As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary.
 - The heating is discontinued, and the temperature at which the liquid just begins to enter the capillary tube is recorded. This temperature is the boiling point of the substance.

Determination of Solubility


Understanding the solubility of a compound in various solvents is crucial for its purification, formulation, and biological testing.

Methodology:

- Solvent Selection: A range of solvents with varying polarities should be tested, including water, ethanol, methanol, dichloromethane, ethyl acetate, and hexane.
- Procedure:
 - To a small test tube, add approximately 10-20 mg of 2,4-Difluoro-3-methoxyacetophenone.
 - Add 1 mL of the selected solvent to the test tube.
 - Vigorously agitate the mixture for 1-2 minutes at room temperature.
 - Visually observe the sample to determine if it has completely dissolved.
 - If the compound does not dissolve at room temperature, the mixture can be gently warmed to assess for temperature-dependent solubility.
 - Solubility can be qualitatively described as soluble, partially soluble, or insoluble. For quantitative analysis, a saturated solution can be prepared and the concentration determined by a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

Representative Synthetic Workflow

The following diagram illustrates a plausible synthetic route for 2,4-Difluoro-3-methoxyacetophenone, based on common organic chemistry reactions for the synthesis of related acetophenone derivatives.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for 2,4-Difluoro-3-methoxyacetophenone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 2,4-Difluoro-3-methoxyacetophenone]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1334425#physical-characteristics-of-2-4-difluoro-3-methoxy-acetophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com